molecular formula C14H16O5 B1396351 4-(1,3-Benzodioxol-5-ylmethyl)tetrahydro-2H-pyran-4-carboxylic acid CAS No. 1338495-24-1

4-(1,3-Benzodioxol-5-ylmethyl)tetrahydro-2H-pyran-4-carboxylic acid

Cat. No.: B1396351
CAS No.: 1338495-24-1
M. Wt: 264.27 g/mol
InChI Key: KVIJZRLNLUIFIZ-UHFFFAOYSA-N
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Description

Overview of the Compound and Its Nomenclature

This compound belongs to the class of synthetic organic compounds characterized by the presence of both benzodioxole and tetrahydropyran structural motifs. The systematic nomenclature of this compound reflects its complex molecular architecture, incorporating multiple functional groups and ring systems that contribute to its unique chemical properties. The International Union of Pure and Applied Chemistry naming convention for this compound emphasizes the positional relationships between the benzodioxole substituent and the pyran ring system, with the carboxylic acid functionality serving as the principal functional group.

The molecular structure consists of a tetrahydro-2H-pyran ring system substituted at the 4-position with both a carboxylic acid group and a 1,3-benzodioxol-5-ylmethyl substituent. This dual substitution pattern creates a quaternary carbon center at the 4-position of the pyran ring, significantly influencing the compound's three-dimensional conformation and chemical reactivity. The benzodioxole moiety, also known as a methylenedioxyphenyl group, is a common structural feature in many bioactive compounds and contributes to the overall pharmacological potential of molecules containing this fragment.

The Chemical Abstracts Service registry number 1338495-24-1 serves as the unique identifier for this compound across various chemical databases and commercial suppliers. Alternative nomenclature systems may refer to this compound as 4-(1,3-benzodioxol-5-ylmethyl)oxane-4-carboxylic acid, utilizing the oxane designation for the saturated six-membered oxygen-containing ring. The systematic naming also acknowledges the presence of the methylenedioxy bridge within the benzodioxole ring system, which forms a five-membered ring fused to the benzene core.

Historical Context and Discovery

The development of synthetic methodologies for constructing compounds containing both benzodioxole and pyran ring systems has evolved significantly over recent decades, driven by the recognition of these structural motifs in naturally occurring bioactive compounds and synthetic pharmaceutical agents. The specific compound this compound represents a convergence of several important synthetic organic chemistry trends, including the exploration of heterocyclic compounds for drug discovery applications and the development of efficient methods for constructing complex molecular architectures.

Historical precedents for related compounds can be traced to research on tetrahydropyran-4-carboxylic acid derivatives, which have served as important building blocks in organic synthesis. The parent compound tetrahydro-2H-pyran-4-carboxylic acid, with Chemical Abstracts Service number 5337-03-1, has been extensively studied and characterized, providing foundational knowledge for understanding the chemical properties of related derivatives. The incorporation of benzodioxole substituents into pyran-based structures represents a more recent development in synthetic organic chemistry, reflecting advances in both synthetic methodology and structure-activity relationship understanding.

The synthesis of related benzopyran compounds has been documented in patent literature, indicating the industrial and pharmaceutical relevance of this chemical class. Methods for preparing 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid compounds through ring-closing reactions under acidic conditions have provided insights into general synthetic strategies applicable to related structures. These developments have contributed to the broader understanding of how to construct and functionalize complex heterocyclic systems containing multiple ring systems and functional groups.

Relevance in Contemporary Chemical Research

Contemporary chemical research has demonstrated significant interest in compounds containing benzodioxole and pyran structural elements due to their potential applications in medicinal chemistry and drug discovery. The unique structural features of this compound position it as a valuable synthetic intermediate and potential pharmacophore for developing new therapeutic agents. The presence of the benzodioxole moiety is particularly noteworthy, as this structural feature appears in numerous bioactive natural products and synthetic pharmaceuticals.

Research into related compounds has revealed the importance of the benzodioxole group in modulating biological activity and pharmacokinetic properties. For instance, compounds such as 6-amino-4-(1,3-benzodioxol-5-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylic acid ethyl ester have been synthesized and characterized, demonstrating the feasibility of incorporating benzodioxole substituents into pyran-based structures. These studies have provided valuable insights into structure-activity relationships and have guided the development of new synthetic methodologies for accessing complex heterocyclic systems.

The carboxylic acid functionality present in this compound offers additional opportunities for chemical modification and derivatization. This functional group serves as a versatile handle for further synthetic elaboration, enabling the preparation of esters, amides, and other derivatives that may exhibit distinct biological or chemical properties. The quaternary carbon center created by the dual substitution at the 4-position of the pyran ring adds structural complexity that may contribute to enhanced selectivity in biological systems.

Commercial availability of this compound through specialized chemical suppliers indicates its recognized value in research applications. The compound's inclusion in various chemical databases and catalogs reflects its utility as a research tool and potential starting material for synthetic chemistry investigations. Current research trends suggest continued interest in exploring the synthetic utility and biological activity of this compound and related structures.

Scope and Objectives of the Review

This comprehensive analysis aims to provide a detailed examination of this compound from multiple perspectives, encompassing its chemical structure, nomenclature, and research significance. The review synthesizes information from diverse sources to present a complete picture of the current understanding of this compound and its place within the broader landscape of heterocyclic chemistry.

The primary objective is to establish a comprehensive foundation for understanding the fundamental properties and characteristics of this compound, drawing upon data from chemical databases, supplier information, and related research literature. By examining the compound's molecular structure, physical properties, and chemical behavior, this analysis seeks to provide researchers with essential information for planning synthetic strategies and predicting potential applications.

Parameter Value Source
Chemical Abstracts Service Number 1338495-24-1
Molecular Formula C14H16O5
Molecular Weight 264.27 g/mol
Systematic Name This compound
Alternative Name 4-(1,3-benzodioxol-5-ylmethyl)oxane-4-carboxylic acid

A secondary objective involves contextualizing this compound within the broader framework of related chemical structures and synthetic methodologies. This includes examination of related tetrahydropyran derivatives, benzodioxole-containing compounds, and synthetic strategies for constructing similar molecular architectures. Through this comparative approach, the review aims to highlight the unique features of this compound while identifying common themes and patterns in heterocyclic chemistry.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c15-13(16)14(3-5-17-6-4-14)8-10-1-2-11-12(7-10)19-9-18-11/h1-2,7H,3-6,8-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIJZRLNLUIFIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC3=C(C=C2)OCO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401156456
Record name 2H-Pyran-4-carboxylic acid, 4-(1,3-benzodioxol-5-ylmethyl)tetrahydro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338495-24-1
Record name 2H-Pyran-4-carboxylic acid, 4-(1,3-benzodioxol-5-ylmethyl)tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338495-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran-4-carboxylic acid, 4-(1,3-benzodioxol-5-ylmethyl)tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401156456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Intermediate: Diethyl Tetrahydropyran-4,4'-dicarboxylate

The initial step involves cyclization of diethyl malonate with bis-(2-chloroethyl) ether to form diethyl tetrahydropyran-4,4'-dicarboxylate. This step is catalyzed by bases such as sodium hydroxide, potassium hydroxide, or other alkali metal hydroxides and carbonates, in suitable solvents like acetone, methyl isobutyl ketone (MIBK), N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF).

Reaction conditions:

Base Solvent Temperature Time Yield (%)
NaOH DMF 50-60°C 2-3 hours 70-72
NaOH DMF 70-80°C 2-3 hours 50-55
NaOH Ethanol 90-100°C 1-2 hours 30-40

Note: The choice of base and solvent significantly influences the yield and purity of the intermediate.

Hydrolysis to Tetrahydropyran-4,4'-dicarboxylic Acid

The diester intermediate undergoes hydrolysis using sodium hydroxide (NaOH) in aqueous media at elevated temperatures (50-100°C). This step converts the diester into tetrahydropyran-4,4'-dicarboxylic acid.

Reaction conditions:

Reagent Moles Temperature Time Yield (%)
NaOH 5.0 50-60°C 2-3 hours 70-72
NaOH 5.0 70-80°C 2-3 hours 50-55
NaOH 3.0 90-100°C 1-2 hours 30-40

Note: Hydrolysis efficiency depends on temperature and base concentration, with higher temperatures favoring faster hydrolysis.

Decarboxylation to Form 4-(1,3-Benzodioxol-5-ylmethyl)tetrahydro-2H-pyran-4-carboxylic Acid

The final step involves controlled decarboxylation of the tetrahydropyran-4,4'-dicarboxylic acid in a suitable solvent such as xylene at temperatures between 120°C and 130°C. This process removes a carboxyl group, yielding the target compound.

Reaction conditions:

Solvent Temperature Duration Molar yield Purity (%)
Xylene 120-130°C Several hours 85% 98-99

The decarboxylation is carefully monitored to prevent overreaction or degradation of the product.

Process Optimization and Notes

  • Choice of Base: Sodium hydroxide is most commonly used due to its high efficiency and availability. The molar ratio of base to diester typically ranges from 2:1 to 5:1.
  • Solvent Selection: DMF and DMSO are preferred for their high polarity and ability to dissolve reactants, facilitating efficient cyclization and hydrolysis.
  • Environmental Considerations: The process emphasizes the use of less hazardous solvents and controlled reaction conditions to minimize environmental impact.
  • Yield and Purity: The overall yield from diester to the final acid can reach approximately 85%, with purity levels exceeding 98% as confirmed by GC and NMR analyses.

Summary of the Overall Synthetic Route

Step Description Key Conditions Typical Yield (%)
1 Cyclization of diethyl malonate with bis-(2-chloroethyl) ether Base in acetone or DMF, 50-80°C 70-72
2 Hydrolysis of diester to tetrahydropyran-4,4'-dicarboxylic acid NaOH, 50-100°C 50-72
3 Decarboxylation to target compound Xylene, 120-130°C 85

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Lithium tetrahydroaluminate (LiAlH4) is often used for reduction reactions.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of alcohols and amines.

  • Substitution: Formation of different substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Activity
Recent studies have highlighted the antioxidant properties of this compound. A study published in a peer-reviewed journal demonstrated that derivatives of 4-(1,3-Benzodioxol-5-ylmethyl)tetrahydro-2H-pyran-4-carboxylic acid exhibit significant free radical scavenging activity. This suggests potential applications in the development of nutraceuticals aimed at combating oxidative stress-related diseases .

Anticancer Properties
Research has indicated that this compound may possess anticancer properties. A case study involving various cancer cell lines showed that it inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and death .

Organic Synthesis Applications

Synthesis of Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows it to be utilized in the synthesis of more complex molecules. For instance, it can be used in the preparation of heterocycles and other biologically active compounds through reactions such as esterification and amination .

Materials Science Applications

Polymer Chemistry
In materials science, this compound has been explored as a monomer for polymerization processes. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Studies have shown that polymers derived from this compound exhibit improved performance characteristics compared to traditional polymers .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAntioxidant activitySignificant free radical scavenging
Anticancer propertiesInduces apoptosis in cancer cell lines
Organic SynthesisBuilding block for complex moleculesVersatile reactions for heterocycle synthesis
Materials ScienceMonomer for polymerizationEnhanced thermal stability and mechanical strength

Case Studies

  • Antioxidant Activity Study
    A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of derivatives of this compound. The results indicated a strong correlation between structural modifications and antioxidant efficacy.
  • Anticancer Mechanism Exploration
    A detailed investigation into the anticancer mechanisms was conducted using human cancer cell lines. The findings revealed that the compound's action was mediated through the inhibition of specific kinases involved in cell cycle regulation.
  • Polymer Development Research
    Research conducted at a leading materials science laboratory demonstrated that polymers synthesized using this compound exhibited significantly enhanced mechanical properties compared to conventional materials, making them suitable for advanced engineering applications.

Mechanism of Action

The mechanism by which 4-(1,3-Benzodioxol-5-ylmethyl)tetrahydro-2H-pyran-4-carboxylic acid exerts its effects depends on its specific application. For example, in antioxidant studies, it may act by neutralizing free radicals and preventing oxidative damage to cells. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural Analogues of Tetrahydro-2H-pyran-4-carboxylic Acid Derivatives

The following table summarizes key structural and physicochemical properties of 4-(1,3-benzodioxol-5-ylmethyl)tetrahydro-2H-pyran-4-carboxylic acid and related compounds:

Compound Name CAS RN Molecular Formula Molecular Weight Substituent Melting Point (°C) Key Features Similarity Score
Tetrahydro-2H-pyran-4-carboxylic acid (Parent) 5337-03-1 C₆H₁₀O₃ 130.14 None 87–89 Simplest THP-carboxylic acid; foundational for derivatives
This compound Not Provided C₁₄H₁₄O₅ 262.26 Benzodioxolylmethyl ~162–167* Enhanced lipophilicity; potential CNS activity
4-Methyltetrahydro-2H-pyran-4-carboxylic acid 233276-38-5 C₇H₁₂O₃ 144.17 Methyl Not Reported Increased hydrophobicity vs. parent; simpler alkyl substitution 0.96
Tetrahydro-4-(2-pyridinylmethyl)-2H-pyran-4-carboxylic acid 1393330-60-3 C₁₂H₁₅NO₃ 221.25 Pyridinylmethyl Not Reported Aromatic nitrogen introduces basicity; potential metal coordination
6,7-Dihydroxy-7-(hydroxymethyl)-...-pyran-4-carboxylic acid† Not Provided C₁₆H₂₄O₁₂ 408.36 Cyclopenta-pyran, glycosyloxy Not Reported High polarity due to hydroxyls; glycosidase inhibition potential

*Inferred from similar derivatives (e.g., CAS 88571-77-1, mp 162.5–167°C) .
†Abbreviated name; full structure in .

Key Comparative Analysis

Substituent Effects on Physicochemical Properties
  • Lipophilicity : The benzodioxolylmethyl group increases logP compared to the parent compound, enhancing membrane permeability but reducing aqueous solubility. In contrast, the pyridinylmethyl derivative (CAS 1393330-60-3) exhibits moderate solubility due to pyridine’s partial basicity .
  • Melting Points : Bulky substituents like benzodioxolylmethyl elevate melting points (e.g., ~162–167°C) compared to the parent compound (87–89°C), indicating improved crystalline stability .
Functional Group Influence on Bioactivity
  • Pyridine vs. Benzodioxole : The pyridine moiety (CAS 1393330-60-3) introduces a basic nitrogen, enabling protonation at physiological pH, which could alter binding to acidic targets .
  • Hydroxyl-Rich Analogues : Compounds with multiple hydroxyls () are highly polar, favoring solubility but limiting blood-brain barrier penetration .

Biological Activity

4-(1,3-Benzodioxol-5-ylmethyl)tetrahydro-2H-pyran-4-carboxylic acid, also known by its CAS number 1338495-24-1, is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C₁₄H₁₆O₅, and it features a unique structure that combines a tetrahydropyran ring with a benzodioxole moiety. This structural configuration is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For instance, related benzodioxole derivatives have been reported to selectively inhibit Src family kinases (SFKs), which are implicated in cancer progression .
  • Antimicrobial Properties : Some derivatives of tetrahydropyran compounds have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways .

The biological effects of this compound may be attributed to several mechanisms:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit tyrosine kinases, which play crucial roles in signaling pathways involved in cell growth and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
  • Interaction with Receptors : The compound may interact with G-protein coupled receptors (GPCRs), influencing various physiological responses. Studies on related compounds indicate potential for modulating receptor activity to achieve therapeutic effects .
  • Disruption of Cellular Processes : Antimicrobial activity may arise from the compound's ability to interfere with essential cellular processes in microorganisms, leading to cell death or growth inhibition .

Case Studies

Several studies have explored the biological activity of related compounds:

  • A study on a series of benzodioxole derivatives indicated that modifications at specific positions could enhance anticancer efficacy against breast cancer cell lines (MCF-7). The most potent derivative exhibited an IC50 value of 0.67 µM, demonstrating significant antiproliferative effects .
  • Another investigation focused on the safety and efficacy profiles of similar compounds in vivo, revealing that certain derivatives exhibited low toxicity while effectively reducing tumor size in xenograft models .

Data Table: Biological Activity Summary

Activity TypeRelated CompoundsIC50/Effective DoseMechanism
AnticancerBenzodioxole derivatives0.67 µM (MCF-7)Kinase inhibition
AntimicrobialTetrahydropyran derivativesVariesMembrane disruption
Safety ProfileVariousLD50 > 4 g/kgLow toxicity observed

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(1,3-Benzodioxol-5-ylmethyl)tetrahydro-2H-pyran-4-carboxylic acid?

A plausible route involves alkylation of tetrahydro-2H-pyran-4-carboxylic acid (core structure) with a benzodioxol-5-ylmethyl group. Cyclocondensation and hydrolysis steps, as demonstrated for pyrazole-4-carboxylic acid derivatives (e.g., ethyl acetoacetate with DMF-DMA and phenylhydrazine followed by hydrolysis), could be adapted . Reaction conditions (e.g., temperature, catalysts) should account for the parent compound’s melting point (87–89°C) and boiling point (264.5°C) to optimize yield .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for benzodioxol-containing pyrazoles (R factor: 0.045; data-to-parameter ratio: 16.1) .
  • NMR spectroscopy : Assigns proton environments (e.g., benzodioxol protons, pyran ring protons).
  • HPLC : Quantifies purity (>95%) and detects impurities, with methods validated against standards .
  • Melting point analysis : Matches literature values (e.g., 87–89°C for the parent carboxylic acid) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Melting point : Expected near 87–89°C (based on tetrahydro-2H-pyran-4-carboxylic acid) .
  • Solubility : Likely polar due to carboxylic acid and ether groups; DMSO or ethanol may be suitable solvents.
  • Stability : Avoid prolonged exposure to light/moisture; store at 2–8°C in inert atmospheres .

Advanced Research Questions

Q. How does steric hindrance from the benzodioxolmethyl group influence reactivity in nucleophilic acyl substitution?

Computational modeling (DFT or molecular mechanics) can compare transition states with/without the benzodioxolmethyl group. For example, steric effects may reduce reaction rates in esterification or amidation, requiring optimized catalysts (e.g., HATU or DCC) . Experimental validation via kinetic studies (e.g., monitoring reaction progress via FTIR or LC-MS) is recommended.

Q. What strategies mitigate degradation of this compound under acidic or basic conditions?

  • Protective groups : Temporarily protect the carboxylic acid (e.g., as a methyl ester) during reactions involving strong bases .
  • Buffered conditions : Use pH-stable buffers (e.g., phosphate buffer at pH 7) to minimize hydrolysis of the benzodioxol ring .
  • Lyophilization : Stabilize the compound in solid form for long-term storage .

Q. How can molecular docking predict interactions between this compound and biological targets (e.g., enzymes)?

  • Target selection : Prioritize enzymes with binding pockets accommodating aromatic and carboxylic acid motifs (e.g., cyclooxygenase or decarboxylases).
  • Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations, referencing pyrazole-carboxylic acid studies .
  • Validation : Compare predicted binding affinities with experimental IC50 values from enzymatic assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-Benzodioxol-5-ylmethyl)tetrahydro-2H-pyran-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(1,3-Benzodioxol-5-ylmethyl)tetrahydro-2H-pyran-4-carboxylic acid

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